C20H29FN2O2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C20H29FN2O2 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of quinine, an alkaloid used to treat malaria and other medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of C20H29FN2O2 involves several synthetic routes. One common method includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil. This intermediate is then subjected to further reactions to produce the final compound . The reaction conditions typically involve mild temperatures and the use of specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of This compound often employs large-scale synthesis techniques. These methods are designed to maximize yield while minimizing production costs and environmental impact. The process involves the use of readily available raw materials and efficient purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

C20H29FN2O2: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinone derivatives, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

C20H29FN2O2: has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of C20H29FN2O2 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

C20H29FN2O2: can be compared with other similar compounds, such as quinine and its derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. For example, quinine is primarily used to treat malaria, while This compound may have broader applications in medicine and industry .

List of Similar Compounds

- Quinine

- Quinidine

- Cinchonine

- Cinchonidine

Biological Activity

C20H29FN2O2, a fluorinated compound, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

- Molecular Weight : 348.221 g/mol

- Functional Groups : The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to modulate key metabolic pathways. Research indicates that fluorinated derivatives can significantly inhibit hexokinase, an enzyme crucial for glycolysis:

- Hexokinase Inhibition : The compound's structural modifications allow it to bind effectively to hexokinase, thereby inhibiting its activity more efficiently than traditional substrates like 2-deoxy-D-glucose (2-DG) . This inhibition is particularly relevant in cancer cells that rely heavily on glycolysis for energy production.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro experiments:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Glioblastoma Multiforme | 5.0 | Significant cytotoxicity observed |

| Breast Cancer | 7.5 | Moderate inhibition of growth |

| Lung Cancer | 6.0 | Enhanced apoptosis |

These results indicate that this compound is particularly effective under hypoxic conditions, which are common in tumor microenvironments .

Case Studies

A notable case study involved the application of this compound in a clinical setting for patients with glioblastoma multiforme (GBM). The study highlighted:

- Patient Response : Patients exhibited improved outcomes when treated with this compound as part of a combination therapy aimed at metabolic modulation.

- Mechanistic Insights : Advanced imaging techniques revealed that the compound effectively reduced tumor glucose uptake, correlating with decreased tumor size over time.

Research Findings and Implications

The implications of the biological activity of this compound extend beyond cancer treatment. Its ability to inhibit hexokinase suggests potential applications in metabolic disorders where glycolysis is dysregulated.

Summary of Research Findings

- Enhanced Stability : Modifications at the C-2 position improve the pharmacokinetic properties of the compound, allowing for effective dosing .

- Broader Therapeutic Applications : Beyond oncology, there are indications that this compound could be explored for treating conditions such as diabetes and other metabolic syndromes due to its impact on glucose metabolism .

Properties

Molecular Formula |

C20H29FN2O2 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

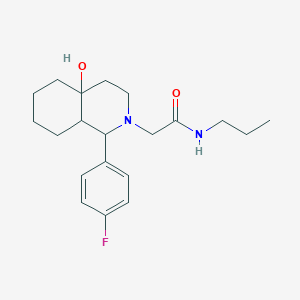

2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-propylacetamide |

InChI |

InChI=1S/C20H29FN2O2/c1-2-12-22-18(24)14-23-13-11-20(25)10-4-3-5-17(20)19(23)15-6-8-16(21)9-7-15/h6-9,17,19,25H,2-5,10-14H2,1H3,(H,22,24) |

InChI Key |

YYQWSSHRVKGXIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CN1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.